molecular formula C13H12N4O2S B12912068 2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol CAS No. 98968-32-2

2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol

Cat. No.: B12912068
CAS No.: 98968-32-2
M. Wt: 288.33 g/mol
InChI Key: ICYITPAFRGKCKH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing triazolopyrimidines . This tandem reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis offers a scalable and efficient approach that can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

98968-32-2

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-benzylsulfanyl-7-hydroxy-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C13H12N4O2S/c1-8-10(18)14-12-15-13(16-17(12)11(8)19)20-7-9-5-3-2-4-6-9/h2-6,19H,7H2,1H3,(H,14,15,16,18)

InChI Key

ICYITPAFRGKCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)O

Origin of Product

United States

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